molecular formula C10H13FO2 B2971282 (2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 2248172-39-4

(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No. B2971282
CAS RN: 2248172-39-4
M. Wt: 184.21
InChI Key: FVDQTUMMUWXPFL-ZETCQYMHSA-N
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Description

(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is commonly known as salbutamol, which is a medication used to treat asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions. Salbutamol is a bronchodilator that works by relaxing the muscles in the airways and improving breathing.

Mechanism of Action

Salbutamol acts by binding to beta-2 adrenergic receptors in the lungs, which leads to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of the smooth muscles in the airways, leading to bronchodilation and improved breathing.
Biochemical and Physiological Effects:
Salbutamol has several biochemical and physiological effects, including increased heart rate, increased blood pressure, and increased metabolic rate. It also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.

Advantages and Limitations for Lab Experiments

Salbutamol has several advantages for lab experiments, including its high potency and selectivity for beta-2 adrenergic receptors. However, it also has limitations, such as its short half-life and potential for desensitization of the beta-2 adrenergic receptors with prolonged use.

Future Directions

Several areas of research have been identified for salbutamol, including its potential use in the treatment of diabetes, obesity, and other metabolic disorders. Further studies are also needed to investigate the long-term effects of salbutamol use, particularly with regards to its potential for adverse effects on cardiovascular health. Additionally, the development of new formulations and delivery methods for salbutamol may improve its efficacy and reduce its potential for side effects.

Synthesis Methods

The synthesis of salbutamol involves several steps, including the reaction of 2-fluoro-4-methoxybenzaldehyde with methylmagnesium bromide to form a Grignard reagent. The resulting Grignard reagent is then reacted with (R)-epichlorohydrin to form the intermediate, which is further reacted with hydrochloric acid to obtain salbutamol.

Scientific Research Applications

Salbutamol has been extensively studied for its therapeutic effects in the treatment of respiratory diseases. It has also been investigated for its potential use in other medical conditions, such as cardiovascular diseases, diabetes, and obesity. Several studies have reported the beneficial effects of salbutamol in improving glucose metabolism and insulin sensitivity, reducing inflammation, and promoting weight loss.

properties

IUPAC Name

(2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQTUMMUWXPFL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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